molecular formula C4H11N5 B114582 Metformin CAS No. 657-24-9

Metformin

Numéro de catalogue B114582
Numéro CAS: 657-24-9
Poids moléculaire: 129.16 g/mol
Clé InChI: XZWYZXLIPXDOLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Metformin is an FDA-approved antidiabetic agent that manages high blood sugar levels in type 2 diabetes patients . It reduces glucose absorption from the intestines, lowers liver glucose production, and improves insulin sensitivity . It is also used to treat high blood sugar levels caused by a type of diabetes mellitus or sugar diabetes called type 2 diabetes .


Synthesis Analysis

Metformin is usually prepared from the reaction between dimethylamine hydrochloride and dicyano diamide at 120-140 oC in 4 hrs time with 69% yield .


Molecular Structure Analysis

Metformin is a white, hygroscopic crystalline powder with a bitter taste . Chemically it is 1,1 dimethyl-biguanide hydrochloride .


Chemical Reactions Analysis

The most widely used method for the simultaneous estimation of metformin is highly sensitive and selective liquid chromatography/tandem mass spectrometry (LC–MS/MS) method .


Physical And Chemical Properties Analysis

Metformin is a white, hygroscopic crystalline powder with a bitter taste . It is soluble in water and 95% alcohol, but it is practically insoluble in ether or chloroform .

Applications De Recherche Scientifique

Diabetes Treatment

  • Application Summary : Metformin is a first-line treatment for type 2 diabetes . It works by reducing the production of sugar by the liver, decreasing the absorption of sugar from your diet, and boosting the body’s sensitivity to insulin .
  • Methods of Application : Metformin is administered orally, often in combination with other medications or insulin to control high blood sugar .
  • Results/Outcomes : Metformin has been shown to effectively control blood glucose levels, reduce complications from diabetes, and lower the risk of heart attacks or strokes .

Cancer Treatment

  • Application Summary : Metformin has been repurposed as an anti-cancer agent . It has been shown to inhibit tumor growth, invasion, and metastasis in various cancer types .
  • Methods of Application : Metformin is administered orally, often as an adjunctive therapy to standard cancer treatments .
  • Results/Outcomes : Metformin has been associated with a lower incidence of cancer and decreased cancer-related mortality in patients with diabetes .

Cardiovascular Diseases Treatment

  • Application Summary : Metformin has been shown to have cardioprotective effects .
  • Methods of Application : Metformin is administered orally, often in combination with other cardiovascular medications .
  • Results/Outcomes : Metformin has been associated with improved cardiovascular outcomes, including reduced risk of heart disease .

Neurodegenerative Diseases Treatment

  • Application Summary : Metformin has been proposed as a potential treatment for neurodegenerative diseases .
  • Methods of Application : Metformin is administered orally, often as an adjunctive therapy to standard neurodegenerative disease treatments .
  • Results/Outcomes : Metformin has been shown to have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases .

Polycystic Ovary Syndrome (PCOS) Treatment

  • Application Summary : Metformin has been used to treat PCOS, a condition with underlying insulin resistance .
  • Methods of Application : Metformin is administered orally, often in combination with lifestyle changes .
  • Results/Outcomes : Metformin has been shown to enhance the body’s sensitivity to insulin, decrease levels of circulating insulin, and produce a positive effect on adipose (fat) tissue .

Aging Treatment

  • Application Summary : Metformin has been proposed to slow aging and extend lifespan .
  • Methods of Application : Metformin is administered orally, often as an adjunctive therapy to standard aging treatments .
  • Results/Outcomes : Metformin has been shown to impact age-related biological changes, potentially extending lifespan and increasing health span .

Gastrointestinal Regulation

  • Application Summary : Metformin has been found to have a positive effect on the gastrointestinal system . It can restore the proportion of intestinal microbiota, increase the probiotics of intestinal microbiota, enhance the ability of bacteria to produce special types of short-chain fatty acids, and inhibit glucose absorption .
  • Methods of Application : Metformin is administered orally .
  • Results/Outcomes : Metformin has been shown to positively regulate the immune system and lower blood sugar .

Hair Growth and Inhibition of Thyroid Nodules

  • Application Summary : Metformin has been reported to have effects on hair growth and the inhibition of thyroid nodules .
  • Methods of Application : Metformin is administered orally .
  • Results/Outcomes : The specific outcomes of these applications are not detailed in the available resources .

Chronic Kidney Disease (CKD) Treatment

  • Application Summary : Metformin has been used in various disease studies including CKD .
  • Methods of Application : Metformin is administered orally .
  • Results/Outcomes : The specific outcomes of this application are not detailed in the available resources .

Weight Management

  • Application Summary : Metformin may lessen weight gain among some people taking these drugs .
  • Methods of Application : Metformin is administered orally .
  • Results/Outcomes : The specific outcomes of this application are not detailed in the available resources .

Lowering Risk of Certain Cancers

  • Application Summary : Researchers are investigating the potential of metformin to lower the risk of cancer in persons with type 2 diabetes. These include cancers of the breast, colon, and prostate .
  • Methods of Application : Metformin is administered orally .
  • Results/Outcomes : The specific outcomes of this application are not detailed in the available resources .

Lowering Risks for Dementia and Stroke

  • Application Summary : Metformin is being investigated for its potential to lower risks for dementia and stroke .
  • Methods of Application : Metformin is administered orally .
  • Results/Outcomes : The specific outcomes of this application are not detailed in the available resources .

Anti-Inflammatory and Anti-Infectious Properties

  • Application Summary : The anti-inflammatory and anti-infectious properties of the drug have reinforced metformin as an attractive candidate for drug repurposing .
  • Methods of Application : Metformin is administered orally .
  • Results/Outcomes : The specific outcomes of this application are not detailed in the available resources .

Orientations Futures

As clinical care moves toward precision medicine, a variety of broad discovery-based “omics” approaches will be required . Understanding the genetics underlying the interindividual variation in metformin responses could lead to the identification of novel targets and development of more effective agents for diabetes treatment .

Propriétés

IUPAC Name

3-(diaminomethylidene)-1,1-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYZXLIPXDOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023270
Record name Metformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,1-Dimethylbiguanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

224.1ºC at 760 mmHg
Record name Metformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Freely soluble
Record name Metformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Metformin's mechanisms of action are unique from other classes of oral antihyperglycemic drugs. Metformin decreases blood glucose levels by decreasing hepatic glucose production (also called gluconeogenesis), decreasing the intestinal absorption of glucose, and increasing insulin sensitivity by increasing peripheral glucose uptake and utilization. It is well established that metformin inhibits mitochondrial complex I activity, and it has since been generally postulated that its potent antidiabetic effects occur through this mechanism. The above processes lead to a decrease in blood glucose, managing type II diabetes and exerting positive effects on glycemic control. After ingestion, the organic cation transporter-1 (OCT1) is responsible for the uptake of metformin into hepatocytes (liver cells). As this drug is positively charged, it accumulates in cells and in the mitochondria because of the membrane potentials across the plasma membrane as well as the mitochondrial inner membrane. Metformin inhibits mitochondrial complex I, preventing the production of mitochondrial ATP leading to increased cytoplasmic ADP:ATP and AMP:ATP ratios. These changes activate AMP-activated protein kinase (AMPK), an enzyme that plays an important role in the regulation of glucose metabolism. Aside from this mechanism, AMPK can be activated by a lysosomal mechanism involving other activators. Following this process, increases in AMP:ATP ratio also inhibit _fructose-1,6-bisphosphatase_ enzyme, resulting in the inhibition of gluconeogenesis, while also inhibiting _adenylate cyclase_ and decreasing the production of cyclic adenosine monophosphate (cAMP), a derivative of ATP used for cell signaling. Activated AMPK phosphorylates two isoforms of acetyl-CoA carboxylase enzyme, thereby inhibiting fat synthesis and leading to fat oxidation, reducing hepatic lipid stores and increasing liver sensitivity to insulin. In the intestines, metformin increases anaerobic glucose metabolism in enterocytes (intestinal cells), leading to reduced net glucose uptake and increased delivery of lactate to the liver. Recent studies have also implicated the gut as a primary site of action of metformin and suggest that the liver may not be as important for metformin action in patients with type 2 diabetes. Some of the ways metformin may play a role on the intestines is by promoting the metabolism of glucose by increasing glucagon-like peptide I (GLP-1) as well as increasing gut utilization of glucose. In addition to the above pathway, the mechanism of action of metformin may be explained by other ways, and its exact mechanism of action has been under extensive study in recent years., Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis., Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/, Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/, People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context.
Record name Metformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METFORMIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Metformin

CAS RN

657-24-9, 1115-70-4
Record name Metformin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metformin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metformin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METFORMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9100L32L2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METFORMIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1-Dimethylbiguanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-226 °C, 223 - 226 °C
Record name Metformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,1-Dimethylbiguanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metformin
Reactant of Route 2
Reactant of Route 2
Metformin
Reactant of Route 3
Metformin
Reactant of Route 4
Metformin
Reactant of Route 5
Metformin
Reactant of Route 6
Metformin

Citations

For This Compound
779,000
Citations
CJ Bailey, RC Turner - New England Journal of Medicine, 1996 - Mass Medical Soc
… metformin is similar to that achieved with sulfonylureas, although their modes of action differ. Metformin … In this article we shall discuss the pharmacology and clinical use of metformin, …
Number of citations: 958 www.nejm.org
D Kirpichnikov, SI McFarlane… - Annals of internal …, 2002 - acpjournals.org
… Metformin-based combination therapy is often superior to therapy with a single hypoglycemic agent. The antihyperglycemic properties of metformin … action of metformin remains unclear, …
Number of citations: 736 www.acpjournals.org
CJ Bailey - Diabetologia, 2017 - Springer
… , including metformin, were synthesised and some (not metformin) … Metformin was rediscovered in the search for antimalarial … the use of metformin to treat diabetes in 1957. However, …
Number of citations: 807 link.springer.com
J Flory, K Lipska - Jama, 2019 - jamanetwork.com
… Optimal metformin use requires clear understanding of its effects, … of metformin’s mechanism of actionremainselusive, andthedrug’seffectsarelikelypleiotropic. For instance, metformin …
Number of citations: 342 jamanetwork.com
G Rena, DG Hardie, ER Pearson - Diabetologia, 2017 - Springer
… In rats dosed with iv metformin, metformin … metformin and in this review we will primarily focus on the liver and intestines, particularly when referring to the beneficial impact of metformin …
Number of citations: 889 link.springer.com
B Viollet, B Guigas, NS Garcia, J Leclerc… - Clinical …, 2012 - portlandpress.com
… mechanisms of action of metformin, a potent … metformin on hepatic gluconeogenesis. The demonstration that respiratory chain complex I, but not AMPK, is the primary target of metformin …
Number of citations: 076 portlandpress.com
Z Lv, Y Guo - Frontiers in endocrinology, 2020 - frontiersin.org
… by metformin (21). The underlying mechanisms of metformin in the regulation of diseases, however, are still not fully understood. Here, we summarize the functions of metformin and …
Number of citations: 282 www.frontiersin.org
H Nasri, M Rafieian-Kopaei - … of research in medical sciences: the …, 2014 - ncbi.nlm.nih.gov
… implications of metformin and discuss about the concerns in the use of metformin, referring … We aimed here to review the new implications of metformin and discuss about the concerns …
Number of citations: 308 www.ncbi.nlm.nih.gov
RS Hundal, SE Inzucchi - Drugs, 2003 - Springer
… levels decline with metformin use, it has been termed an ‘insulin sensitiser’. Metformin has also … We review the role of metformin in the treatment of patients with type 2 diabetes and …
Number of citations: 499 link.springer.com
R Mallik, TA Chowdhury - Diabetes research and clinical practice, 2018 - Elsevier
… Metformin exhibits pleotropic effects, which may have beneficial effects on a variety of tissues independent of glucose control. A potential anti-tumourigenic effect of metformin … metformin …
Number of citations: 233 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.